molecular formula C14H10BrIN2O2 B11988981 N'-(5-bromo-2-hydroxybenzylidene)-2-iodobenzohydrazide CAS No. 302908-86-7

N'-(5-bromo-2-hydroxybenzylidene)-2-iodobenzohydrazide

Cat. No.: B11988981
CAS No.: 302908-86-7
M. Wt: 445.05 g/mol
InChI Key: DQPCBOHSFLRKBL-CAOOACKPSA-N
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Description

N’-(5-bromo-2-hydroxybenzylidene)-2-iodobenzohydrazide is a hydrazone derivative, a class of compounds known for their versatile applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-bromo-2-hydroxybenzylidene)-2-iodobenzohydrazide typically involves the condensation reaction between 5-bromosalicylaldehyde and 2-iodobenzohydrazide. The reaction is usually carried out in an alcoholic solvent such as methanol or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from a suitable solvent .

Industrial Production Methods

While specific industrial production methods for N’-(5-bromo-2-hydroxybenzylidene)-2-iodobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(5-bromo-2-hydroxybenzylidene)-2-iodobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogen substitution reactions often involve nucleophiles like sodium azide (NaN₃) or thiols (R-SH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives.

Mechanism of Action

The mechanism of action of N’-(5-bromo-2-hydroxybenzylidene)-2-iodobenzohydrazide involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The presence of bromine and iodine atoms enhances its ability to form stable complexes with metal ions, which can inhibit microbial growth or catalyze specific chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(5-bromo-2-hydroxybenzylidene)-2-iodobenzohydrazide is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical reactivity and potential for forming diverse metal complexes. This makes it particularly valuable in coordination chemistry and as a precursor for synthesizing biologically active compounds.

Properties

CAS No.

302908-86-7

Molecular Formula

C14H10BrIN2O2

Molecular Weight

445.05 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-iodobenzamide

InChI

InChI=1S/C14H10BrIN2O2/c15-10-5-6-13(19)9(7-10)8-17-18-14(20)11-3-1-2-4-12(11)16/h1-8,19H,(H,18,20)/b17-8+

InChI Key

DQPCBOHSFLRKBL-CAOOACKPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=C(C=CC(=C2)Br)O)I

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=C(C=CC(=C2)Br)O)I

Origin of Product

United States

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